Cas no 16405-79-1 (2-cyclopropyl-1H-1,3-benzodiazole)

2-シクロプロピル-1H-1,3-ベンゾジアゾールは、複素環式化合物の一種であり、ベンゾジアゾール骨格にシクロプロピル基が導入された構造を有する。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての応用が期待される。シクロプロピル基の立体効果と電子特性により、分子の剛性や脂溶性が調整可能であり、生物活性化合物の設計において有用な特性を提供する。また、ベンゾジアゾール部位はπ共役系を形成するため、光電子材料や配位子としての利用も検討されている。合成経路の最適化により、高収率での調製が可能である点も特長の一つである。

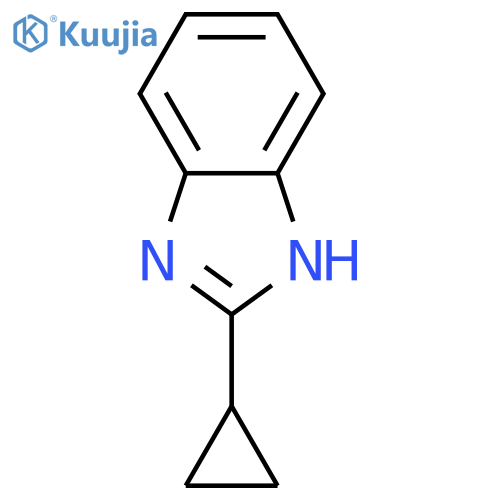

16405-79-1 structure

商品名:2-cyclopropyl-1H-1,3-benzodiazole

2-cyclopropyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole,2-cyclopropyl-

- 2-CYCLOPROPYL-1H-BENZIMIDAZOLE

- 2-cyclopropyl-1H-1,3-benzodiazole

- 2-Cyclopropyl-1H-benzimidazol

- 2-cyclopropyl-1H-benzo[d]imidazole

- 2-Cyclopropyl-1H-benzoimidazole

- 2-Cyclopropylbenzimidazol

- 2-cyclopropylbenzimidazole

- AC1LLHBT

- AC1Q1H6V

- CHEMBL172461

- SureCN2276872

- 1H-Benzimidazole,2-cyclopropyl-(9CI)

- MLS000693587

- SCHEMBL2276872

- Z55692910

- 2-cyclopropyl-benzimidazole

- MFCD01859172

- HMS2649A05

- 16405-79-1

- HMS1633M06

- BB 0219599

- EN300-40337

- VU0301806-3

- SMR000285510

- AKOS000275087

- 1H-Benzimidazole, 2-cyclopropyl-

- BS-15582

- DTXSID70360148

- CS-0074286

- BDBM50404906

- F3000-0073

- D83009

- ALBB-017850

- STK324690

- XH0118

- DB-112024

-

- MDL: MFCD01859172

- インチ: InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)

- InChIKey: ACQZKAMBZDAMRZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3CC3

計算された属性

- せいみつぶんしりょう: 158.0845

- どういたいしつりょう: 158.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- PSA: 28.68

- LogP: 2.3

2-cyclopropyl-1H-1,3-benzodiazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-cyclopropyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D754041-5g |

1H-Benzimidazole,2-cyclopropyl-(9CI) |

16405-79-1 | 97% | 5g |

$1120 | 2023-05-17 | |

| Enamine | EN300-40337-10.0g |

2-cyclopropyl-1H-1,3-benzodiazole |

16405-79-1 | 95% | 10g |

$750.0 | 2023-04-30 | |

| Life Chemicals | F3000-0073-0.25g |

2-cyclopropyl-1H-1,3-benzodiazole |

16405-79-1 | 95% | 0.25g |

$79.0 | 2023-09-06 | |

| Chemenu | CM295914-10g |

2-cyclopropyl-1H-benzimidazole |

16405-79-1 | 95% | 10g |

$*** | 2023-04-03 | |

| TRC | B427275-25mg |

2-cyclopropyl-1H-benzimidazole |

16405-79-1 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B427275-50mg |

2-cyclopropyl-1H-benzimidazole |

16405-79-1 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Life Chemicals | F3000-0073-10g |

2-cyclopropyl-1H-1,3-benzodiazole |

16405-79-1 | 95% | 10g |

$875.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1224764-5g |

2-Cyclopropyl-1H-benzimidazole |

16405-79-1 | 95% | 5g |

$1000 | 2024-06-03 | |

| Enamine | EN300-40337-0.1g |

2-cyclopropyl-1H-1,3-benzodiazole |

16405-79-1 | 95% | 0.1g |

$52.0 | 2023-04-30 | |

| abcr | AB410687-5g |

2-Cyclopropyl-1H-benzimidazole; . |

16405-79-1 | 5g |

€877.00 | 2025-02-18 |

2-cyclopropyl-1H-1,3-benzodiazole 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

16405-79-1 (2-cyclopropyl-1H-1,3-benzodiazole) 関連製品

- 97968-80-4(2-Cyclobutyl-1H-1,3-benzodiazole)

- 5851-44-5(2-butyl-1H-1,3-benzodiazole)

- 5851-43-4(2-(propan-2-yl)-1H-1,3-benzodiazole)

- 36947-70-3(2-cyclohexyl-1H-1,3-benzodiazole)

- 13060-24-7(2-Octyl-1H-benzimidazole)

- 5851-48-9(1H-Benzimidazole, 2-hexyl-)

- 5465-29-2(2-propyl-1H-1,3-benzodiazole)

- 5851-49-0(2-Hept-1-yl-1H-benzimidazole)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16405-79-1)2-cyclopropyl-1H-1,3-benzodiazole

清らかである:99%/99%

はかる:5g/10g

価格 ($):242.0/483.0